Enhanced MRI Contrast Agent Performance: 128% Relaxivity Increase Over Clinical Standard
When used as a precursor for the synthesis of the DO3A-MEB ligand, which is then complexed with Gd³⁺, the resulting Gd-DO3A-MEB complex demonstrates a 128% enhancement in longitudinal relaxivity (r₁) compared to the widely used clinical MRI contrast agent Gd-DTPA (Magnevist) . This specific performance is directly linked to the unique ortho-substituted methyl 2-ethoxybenzoate moiety, which is introduced via the target compound .
| Evidence Dimension | Longitudinal Relaxivity (r₁) |
|---|---|
| Target Compound Data | 128% enhancement over Gd-DTPA |
| Comparator Or Baseline | Gd-DTPA (Magnevist), r₁ value set as 100% baseline |
| Quantified Difference | 128% increase |
| Conditions | Inversion recovery (IR) method; DO3A-MEB ligand synthesized from methyl 2-(2-bromoethoxy)benzoate, complexed with Gd³⁺ |
Why This Matters
This superior relaxivity indicates a more effective contrast agent, potentially enabling lower dosing or higher resolution imaging, making the precursor a critical component for next-generation MRI probe development.
